Technical Guide: Bis(((difluoromethyl)sulfinyl)oxy)ZINC (DFMS)
Technical Guide: Bis(((difluoromethyl)sulfinyl)oxy)ZINC (DFMS)
Reagent Profile, Mechanistic Principles, and Application in Medicinal Chemistry
Executive Summary
Bis(((difluoromethyl)sulfinyl)oxy)ZINC , commonly referred to in literature as Zinc Difluoromethanesulfinate (DFMS) or the Baran Difluoromethylation Reagent , is a bench-stable, solid-state source of difluoromethyl radicals (
Developed to overcome the hygroscopicity and solubility limitations of sodium sulfinates (Langlois reagents), this zinc salt enables the direct, innate C–H difluoromethylation of heteroaromatic scaffolds. For drug developers, this reagent is the primary tool for installing the difluoromethyl group—a critical bioisostere that functions as a "lipophilic hydrogen bond donor," modulating metabolic stability and binding affinity without the penalty of excessive polarity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The nomenclature "Bis(((difluoromethyl)sulfinyl)oxy)ZINC" describes the coordination complex where a central zinc cation is ligated by two difluoromethanesulfinate anions.
| Property | Specification |
| Common Name | Zinc Difluoromethanesulfinate (DFMS) |
| IUPAC Name | Zinc;bis(difluoromethanesulfinate) |
| CAS Number | 1355729-38-2 |
| Formula | |
| Molecular Weight | 295.57 g/mol |
| Appearance | White to off-white free-flowing powder |
| Solubility | Soluble in Water, DMSO; slightly soluble in chlorinated solvents |
| Stability | Bench-stable; non-hygroscopic (unlike Na salts) |
The "Why": Medicinal Chemistry Context
The Lipophilic Hydrogen Bond Donor
In lead optimization, replacing a hydroxyl (-OH) or thiol (-SH) group with a difluoromethyl (
-
Bioisosterism: The
bond in is polarized by the two fluorine atoms, making the hydrogen acidic enough to act as a weak hydrogen bond donor (HBD). Unlike an -OH group, it does not act as a strong hydrogen bond acceptor.[2][4][5] -
Lipophilicity Modulation: While -OH groups lower LogP (making molecules more water-soluble but less membrane-permeable),
increases lipophilicity while retaining H-bonding capability. -
Metabolic Blocking: Installing
at metabolic "hotspots" (labile C-H bonds) blocks oxidation by Cytochrome P450 enzymes due to the strength of the C-F bond and steric shielding.
Mechanistic Underpinnings
The reaction does not proceed via traditional electrophilic aromatic substitution (
The Pathway[4][6][8]
-
Initiation: A stoichiometric oxidant, typically tert-butyl hydroperoxide (TBHP) , oxidizes the sulfinate anion.
-
Fragmentation: The oxidized sulfinyl radical is unstable and rapidly extrudes sulfur dioxide (
). -
Radical Generation: This collapse releases the nucleophilic difluoromethyl radical (
). -
Addition: The radical attacks the most electron-deficient position of the protonated heteroaromatic base.
-
Re-aromatization: Oxidative elimination restores aromaticity, yielding the functionalized product.
Diagram: Radical Mechanism & Causality
Figure 1: The oxidative desulfinylation pathway. The release of SO2 gas provides the entropic driving force for the generation of the reactive radical species.
Experimental Protocols
The following protocols are adapted from the foundational work by the Baran Lab (Scripps).
Method A: The Biphasic Protocol (Standard)
Best for: Pyridines, quinolines, and substrates soluble in DCM. System: DCM/Water biphasic mixture.
Reagents:
-
Substrate (1.0 equiv)
-
DFMS (Zn(SO₂CHF₂)₂) (2.0 – 3.0 equiv)[6]
-
TBHP (70% aq. solution) (3.0 – 5.0 equiv)
-
TFA (Trifluoroacetic acid) (1.0 equiv) – Crucial for protonating the heterocycle to increase electrophilicity.
-
Solvent: DCM:Water (2.5:1 ratio)
Step-by-Step Workflow:
-
Setup: To a vial equipped with a stir bar, add the heterocycle substrate (0.5 mmol) and DCM (1.0 mL).
-
Acidification: Add water (0.4 mL) followed by TFA (0.5 mmol). Stir vigorously to protonate the base.
-
Reagent Addition: Add DFMS (1.0 mmol, 2 equiv) in one portion.
-
Initiation: Dropwise add TBHP (70% aq, 1.5 mmol, 3 equiv) at 0°C or Room Temperature (RT).
-
Reaction: Stir vigorously at RT for 12–24 hours. The mixture will likely separate; vigorous stirring is essential to maximize interfacial surface area.
-
Monitoring: Check via LCMS. If conversion is <50%, add a second portion of DFMS (1 equiv) and TBHP (1.5 equiv).
-
Workup: Quench with saturated aqueous NaHCO₃ (careful: gas evolution). Extract with DCM (3x). Dry over Na₂SO₄.
Method B: The DMSO Protocol (Homogeneous)
Best for: Polar substrates, complex drug scaffolds, or substrates insoluble in DCM.
Reagents:
-
Substrate (1.0 equiv)
-
TBHP (5.0 equiv)[6]
-
TFA (1.0 equiv)
-
Solvent: DMSO (0.1 M concentration relative to substrate)
Step-by-Step Workflow:
-
Dissolve substrate in DMSO.
-
Add TFA.
-
Add TBHP slowly (exothermic).
-
Heat to 50°C if reaction is sluggish at RT.
-
Purification Note: DMSO can be difficult to remove. A reverse-phase workup (C18) or extensive aqueous washing is recommended.
Diagram: Experimental Decision Tree
Figure 2: Decision matrix for selecting the optimal solvent system and reaction monitoring.
Scope, Limitations, and Troubleshooting
Regioselectivity Rules
Since this is a radical addition, the
-
Preferred Targets: Electron-deficient heterocycles (Pyridines > Pyrimidines > Pyrazines).
-
Position of Attack: The radical attacks the most electron-deficient carbon (often C2 or C4 in pyridines).
-
Example: In 4-cyanopyridine, attack occurs at C2.
-
Example: In pyrrole (electron-rich), the reaction generally fails or requires specific protection to lower electron density.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction | Substrate not protonated | Ensure TFA is added (1.0 equiv). Check pH < 4. |
| Low Conversion | Radical quenching | Degas solvents (remove O₂). Add reagents in portions (2x or 3x). |
| Regioisomers | Multiple deficient sites | Regioselectivity is inherent to the substrate's electronics. Separation by HPLC is usually required. |
| Violent Gas Evolution | Rapid decomposition | Add TBHP slowly at 0°C. Do not seal the vessel tightly. |
References
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., et al. (2012).[8] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[8] Link[8]
- Seminal paper establishing the Zinc Sulfin
-
O'Hara, F., Baxter, R. D., O'Brien, A. G., et al. (2013).[10] "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols, 8, 1042–1047.[11] Link
- Detailed guide on synthesizing and handling DFMS.
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[2] Link
- Foundational text on the physicochemical properties of the CHF2 group.
-
Baran Lab Reagent Guide. "Zinc Sulfinates (TFMS, DFMS, etc)." Baran Lab Open Source.Link
-
Source for general handling and stability data.[12]
-
Sources
- 1. 亜鉛ジフルオロメタンスルフィン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Bis(difluoromethylsulfinyloxy)zinc | C2H4F4O4S2Zn | CID 86716004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Baran difluoromethylation reagent - Enamine [enamine.net]
- 9. Zinc difluoromethanesulphinate | CymitQuimica [cymitquimica.com]
- 10. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]
- 11. baranlab.org [baranlab.org]
- 12. chemimpex.com [chemimpex.com]
